(R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol
Description
“(R,S)-2-(T-Butylamino)1-(3-chlorophenyl) propanol” (CAS: 153365-82-3; 119802-68-5) is a chiral β-amino alcohol derivative characterized by a 3-chlorophenyl group at position 1 and a tert-butylamino group at position 2 of the propanol backbone. Its molecular formula is C₁₃H₁₉ClNO, with an average molecular weight of 240.75 g/mol and a monoisotopic mass of 240.1154 g/mol . The compound exists as a racemic mixture of stereoisomers, including the (1R,2R) and (R,S) configurations, which influence its physicochemical and pharmacological properties . Notably, it is identified as a racemic form of threo-hydrobupropion, a major active metabolite of the antidepressant bupropion .
Properties
IUPAC Name |
(1R,2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/t9-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPTTXIBLSWNSF-CABZTGNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC(=CC=C1)Cl)O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016133 | |
| Record name | (R*,S*)-2-(T-Butylamino)1-(3-Chlorophenyl) Propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
292055-72-2 | |
| Record name | (αR)-3-Chloro-α-[(1S)-1-[(1,1-dimethylethyl)amino]ethyl]benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=292055-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R*,S*)-2-(T-Butylamino)1-(3-Chlorophenyl) Propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol typically involves the reaction of 3-chlorophenylpropanol with tert-butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical transformations.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of (R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol involves its interaction with specific molecular targets and pathways. The tertiary butylamino group and chlorophenyl group contribute to its binding affinity and reactivity with various enzymes and receptors. These interactions can modulate biological processes and pathways, leading to its observed effects in different applications.
Comparison with Similar Compounds
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Stereochemistry | CAS RN | Primary Applications |
|---|---|---|---|---|---|---|
| (R,S)-Target Compound | C₁₃H₁₉ClNO | 240.75 | 3-chlorophenyl, tert-butylamino | Racemic (R,S) | 153365-82-3 | CNS metabolite (bupropion) |
| 3-Chloro-1-methoxy-2-propanol | C₄H₉ClO₂ | 124.57 | Methoxy, 3-chloro | None | 4151-97-7 | Synthetic intermediate |
| Chlorobutanol | C₄H₇Cl₃O | 186.46 | Trichloro, hydroxyl | None | 6001-64-5 | Preservative, sedative |
| Bupropion | C₁₃H₁₈ClNO | 239.74 | 3-chlorophenyl, ketone | Racemic | 34841-39-9 | Antidepressant (NDRI) |
| (1R,2R)-Threo-hydrobupropion | C₁₃H₁₉ClNO | 240.75 | 3-chlorophenyl, tert-butylamino | (1R,2R) | 92264-82-9 | Active metabolite of bupropion |
Research Findings
- Stereochemical Impact : The (1R,2R) isomer of hydrobupropion exhibits 2–3-fold higher potency in inhibiting neuronal nicotinic receptors compared to the racemic mixture, suggesting stereoselective pharmacodynamics .
- Metabolic Role : The target compound contributes to bupropion’s efficacy by prolonging its half-life, though its reduced lipophilicity may limit direct CNS activity .
- Structural-Activity Relationship (SAR): Tert-butylamino group: Enhances metabolic stability by resisting oxidative degradation compared to smaller alkylamino groups. 3-Chlorophenyl moiety: Increases binding affinity to monoamine transporters, a feature shared with bupropion but absent in non-aromatic analogs like 3-chloro-1-methoxy-2-propanol .
Biological Activity
(R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl)propanol, commonly known as a chiral compound, has garnered attention in various biological and medicinal research fields. This compound features a tertiary butylamino group and a chlorophenyl moiety, which contribute to its diverse biological activities. Understanding its biological activity is crucial for its potential applications in pharmacology and biochemistry.
- Molecular Formula : C13H20ClNO
- Molecular Weight : 241.76 g/mol
- CAS Number : 292055-72-2
- IUPAC Name : (1S,2R)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol
The biological activity of (R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl)propanol is primarily attributed to its interaction with specific molecular targets, including neurotransmitter receptors and enzymes. The compound acts as a selective inhibitor of dopamine uptake, which is significant in the treatment of various neurological disorders.
Biological Activities
- Dopamine Reuptake Inhibition :
-
Antidepressant Effects :
- Research indicates that this compound may exhibit antidepressant-like effects in animal models, suggesting its potential use as an antidepressant medication.
-
Enzyme Modulation :
- It has been shown to interact with various enzymes, influencing metabolic pathways and potentially offering therapeutic benefits in metabolic disorders.
Study 1: Dopamine Uptake Inhibition
A study published in the Journal of Medicinal Chemistry demonstrated that (R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl)propanol effectively inhibits dopamine uptake in vitro. The study reported a significant increase in extracellular dopamine levels upon administration of the compound in rat brain slices.
Study 2: Antidepressant Properties
In a controlled trial involving rodents, the compound exhibited significant antidepressant-like behavior compared to control groups. Behavioral assays indicated increased locomotion and reduced despair-like behavior, supporting its potential as an antidepressant agent.
Study 3: Enzyme Interaction
Research presented at the International Conference on Biochemistry highlighted the compound's ability to modulate the activity of specific enzymes involved in neurotransmitter metabolism. This modulation was linked to enhanced cognitive functions in animal models.
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Bupropion | Bupropion Structure | Dopamine reuptake inhibitor, antidepressant |
| Amfebutamone | Amfebutamone Structure | Similar mechanism to bupropion |
| (R*,S*)-2-(T-Butylamino)1-(4-chlorophenyl)propanol | 4-Chlorophenyl Structure | Potentially different binding affinity |
Q & A
Q. How should researchers handle discrepancies in pharmacological activity data between enantiomers?
Contradictions often arise from differences in receptor binding affinity. For instance, the (S)-enantiomer may exhibit higher β-adrenergic receptor antagonism. Validate findings using:
- Dose-response assays across multiple cell lines.
- Molecular docking simulations to compare enantiomer-receptor interactions.
- In vivo metabolic studies to assess stereochemical stability .
Advanced Research Questions
Q. What methodologies optimize enantiomeric resolution during large-scale synthesis?
Advanced approaches include:
Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways dominate?
Stability studies show:
- Photodegradation : Exposure to UV light generates 3-chlorobenzoic acid via Norrish-type cleavage. Store in amber vials at -20°C.
- Hydrolysis : The tert-butylamino group degrades in acidic conditions (pH <3), forming 3-chlorophenylpropanol. Use lyophilization for long-term storage .
Q. What strategies mitigate batch-to-batch variability in pharmacological assays?
Q. How can contradictory data on the compound’s metabolic half-life in preclinical models be reconciled?
Discrepancies often stem from species-specific CYP450 metabolism. Address this by:
- Cross-species microsomal assays to identify dominant metabolic pathways.
- Knockout rodent models to isolate CYP2B6/2D6 contributions.
- Pharmacokinetic modeling incorporating hepatic extraction ratios .
Methodological Notes
- Stereochemical Analysis : Always couple chiral HPLC with circular dichroism (CD) for ambiguous cases .
- Impurity Profiling : Track USP-listed impurities (e.g., 1-(3-chlorophenyl)-1,2-propanedione) using gradient elution HPLC .
- Data Reproducibility : Pre-treat biological samples with protease inhibitors to prevent enzymatic degradation during assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
